molecular formula C18H20N2O4 B6101270 1-cyclohexyl-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-cyclohexyl-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6101270
M. Wt: 328.4 g/mol
InChI Key: KQNXEZYBTVPACL-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CBMP, is a pyrimidine derivative that has been found to have potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.

Advantages and Limitations for Lab Experiments

1-cyclohexyl-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, this compound also has limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 1-cyclohexyl-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to investigate the efficacy of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

1-cyclohexyl-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including conventional heating, microwave irradiation, and ultrasound-assisted methods. One of the most commonly used methods for synthesizing this compound involves the reaction of cyclohexyl isocyanide, 4-methoxybenzaldehyde, and barbituric acid in the presence of a catalyst. The resulting product is this compound, which can be purified using column chromatography.

Scientific Research Applications

1-cyclohexyl-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, anticancer agent, and antiviral agent. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an antiviral agent, particularly against the hepatitis C virus.

properties

IUPAC Name

(5Z)-1-cyclohexyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-24-14-9-7-12(8-10-14)11-15-16(21)19-18(23)20(17(15)22)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,21,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNXEZYBTVPACL-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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